REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([F:12])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[Mg].[CH:14](=[O:18])[CH:15]([CH3:17])[CH3:16].S(=O)(=O)(O)O>C(OCC)C>[F:12][C:5]1[CH:4]=[CH:3][C:2]([CH:14]([OH:18])[CH:15]([CH3:17])[CH3:16])=[CH:7][C:6]=1[C:8]([F:11])([F:10])[F:9]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(F)(F)F)F
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Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
3.63 mL
|
Type
|
reactant
|
Smiles
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C(C(C)C)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture is poured onto ice water
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Type
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EXTRACTION
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Details
|
extracted with diethyl ether
|
Type
|
WASH
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Details
|
The combined organic phases are washed successively with sodium hydrogen carbonate solution, water and sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
The chromatographic purification of the residue
|
Type
|
CUSTOM
|
Details
|
yields the target compound in the form of a brown oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)C(C(C)C)O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |